molecular formula C11H14O4 B1251381 Panepoxydone

Panepoxydone

Cat. No. B1251381
M. Wt: 210.23 g/mol
InChI Key: MBXKEYXHJAZKBP-DEKFOEGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panepoxydone is a natural product found in Penicillium, Lentinus crinitus, and Lentinus connatus with data available.

Scientific Research Applications

Anti-Inflammatory Applications

  • Inhibition of Inflammatory Gene Expression: Panepoxydone shows strong inhibition of NF-kappaB dependent pro-inflammatory genes in MonoMac6 cells, suggesting its potential as an anti-inflammatory agent. It blocks phosphorylation of IkappaB, preventing NF-kappaB transcription factor binding to DNA (Erkel, Wisser, & Anke, 2007).

Anticancer Properties

  • Metabolic Modulation in Cancer: Panepoxydone affects the metabolism in cancer cells. It inhibits lactate dehydrogenase A and upregulates lactate dehydrogenase B in breast cancer cells, leading to apoptosis and reduced cell migration. This finding introduces a new method to assess cancer cells' oxidative phosphorylation utilization (Arora et al., 2015).

Antimicrobial and Antiparasitic Activity

  • Activity Against Trypanosoma cruzi: Panepoxydone exhibits significant inhibitory activity on Trypanosoma cruzi trypanothione reductase, indicating potential use in chemotherapy for diseases caused by Trypanosomatidae (Souza-Fagundes et al., 2010).

Respiratory Disease Treatment

  • Therapeutic Potential in Respiratory Diseases: Isopanepoxydone, derived from Panepoxydone, has been found effective against particulate matter-induced respiratory complications by inhibiting oxidative damage in murine alveolar macrophages (Lee et al., 2022).

Structural and Synthesis Studies

  • Structure and Synthesis: Research has also focused on the structure and efficient stereoselective synthesis of panepoxydone and its derivatives, contributing to understanding its chemical properties and potential for development in various applications (Shotwell et al., 2000).

properties

Product Name

Panepoxydone

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(1S,5R,6S)-5-hydroxy-3-[(1R)-1-hydroxy-3-methylbut-2-enyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C11H14O4/c1-5(2)3-7(12)6-4-8(13)10-11(15-10)9(6)14/h3-4,7-8,10-13H,1-2H3/t7-,8-,10+,11-/m1/s1

InChI Key

MBXKEYXHJAZKBP-DEKFOEGESA-N

Isomeric SMILES

CC(=C[C@H](C1=C[C@H]([C@H]2[C@@H](C1=O)O2)O)O)C

SMILES

CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C

Canonical SMILES

CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C

Pictograms

Acute Toxic

synonyms

5-hydroxy-3-(1-hydroxy-3-methyl-2-butenyl)-7-oxabicylo(4.1.0)hept-3-en-2-one
panepoxydone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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